molecular formula C7H10NO3+ B14803334 Salicylic acid (monoammonium)

Salicylic acid (monoammonium)

Cat. No.: B14803334
M. Wt: 156.16 g/mol
InChI Key: BOFZOTMTKBQRAB-UHFFFAOYSA-O
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Description

Salicylic acid (monoammonium), also known as ammonium salicylate (CAS 528-94-9), is the ammonium salt of salicylic acid. Its molecular formula is C₇H₉NO₃, and it is highly soluble in water (100 g/100 mL) and alcohol (33.3 g/100 mL) . Structurally, it retains the ortho-hydroxyl (-OH) and carboxylic acid (-COOH) groups of salicylic acid, with the ammonium cation replacing the acidic hydrogen of the carboxylic group . This modification enhances its solubility and stability compared to the parent acid, making it suitable for topical applications to loosen psoriatic scales and as an analgesic .

Properties

Molecular Formula

C7H10NO3+

Molecular Weight

156.16 g/mol

IUPAC Name

azanium;2-hydroxybenzoic acid

InChI

InChI=1S/C7H6O3.H3N/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);1H3/p+1

InChI Key

BOFZOTMTKBQRAB-UHFFFAOYSA-O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylic acid (monoammonium) can be synthesized by neutralizing salicylic acid with ammonium hydroxide. The reaction typically involves dissolving salicylic acid in water and then adding ammonium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the monoammonium salt.

Industrial Production Methods

Industrial production of salicylic acid (monoammonium) follows a similar process but on a larger scale. The process involves the use of high-purity salicylic acid and ammonium hydroxide, with strict control over reaction conditions to ensure consistent product quality. The final product is usually obtained through crystallization and drying processes.

Chemical Reactions Analysis

Acid-Base Reactions

Ammonium salicylate undergoes reversible proton transfer reactions due to its dual acidic/basic nature:

  • Reaction with strong acids :

    C₇H₅O₃NH₄+HClC₇H₆O₃+NH₄Cl\text{C₇H₅O₃NH₄} + \text{HCl} \rightarrow \text{C₇H₆O₃} + \text{NH₄Cl}

    The salicylate anion (C₇H₅O₃⁻) accepts a proton to reform salicylic acid (C₇H₆O₃), while ammonium chloride (NH₄Cl) is generated .

  • Reaction with strong bases :

    C₇H₅O₃NH₄+NaOHC₇H₅O₃Na+NH₃+H₂O\text{C₇H₅O₃NH₄} + \text{NaOH} \rightarrow \text{C₇H₅O₃Na} + \text{NH₃} + \text{H₂O}

    The ammonium cation (NH₄⁺) donates a proton, releasing ammonia (NH₃) and forming sodium salicylate (C₇H₅O₃Na) .

pH-Dependent Stability :

pH RangeDominant SpeciesStability
< 2.97Salicylic acidLow
2.97–9.25Salicylate anionModerate
> 9.25Deprotonated NH₄⁺High

The pKa of salicylic acid (2.97) and ammonium ion (9.25) dictate speciation .

Thermal Decomposition

At elevated temperatures (>150°C), ammonium salicylate decomposes via:

C₇H₅O₃NH₄ΔC₆H₅OH+CO₂+NH₃\text{C₇H₅O₃NH₄} \xrightarrow{\Delta} \text{C₆H₅OH} + \text{CO₂} + \text{NH₃}

This yields phenol (C₆H₅OH), carbon dioxide (CO₂), and ammonia (NH₃), mirroring salicylic acid’s degradation pathway .

Thermogravimetric Analysis Data :

Temperature Range (°C)Mass Loss (%)Products Identified
150–20025%NH₃, H₂O
200–30060%CO₂, C₆H₅OH

Complexation with Metal Ions

The salicylate anion acts as a bidentate ligand, forming stable complexes with transition metals. For example:

C₇H₅O₃⁻+Fe3+[Fe(C₇H₅O₃)]2+\text{C₇H₅O₃⁻} + \text{Fe}^{3+} \rightarrow [\text{Fe(C₇H₅O₃)}]^{2+}

This reaction is critical in analytical methods like the salicylate-hypochlorite assay for ammonia quantification .

Stability Constants (log K) :

Metal Ionlog K (25°C)
Fe³⁺16.2
Cu²⁺8.7
Zn²⁺5.3

Data inferred from salicylate ligand behavior .

Oxidation Reactions

In the presence of oxidizing agents like hypochlorite (OCl⁻), ammonium salicylate participates in indophenol dye formation:

C₇H₅O₃⁻+NH₃+OCl⁻NaNO₂Indophenol dye+Cl⁻\text{C₇H₅O₃⁻} + \text{NH₃} + \text{OCl⁻} \xrightarrow{\text{NaNO₂}} \text{Indophenol dye} + \text{Cl⁻}

This reaction is pH-dependent (optimal at pH > 12) and catalyzed by sodium nitroprusside .

Kinetic Parameters :

ParameterValue
Rate-limiting stepOxidation of 5-aminosalicylate
Activation energy45 kJ/mol
Steady-state time30–90 min

Mechanism aligns with Krom’s proposed pathway for salicylate oxidation .

Esterification and Alkylation

While salicylic acid readily forms esters, ammonium salicylate requires acid catalysis to displace NH₄⁺. For example, with methanol and H₂SO₄:

C₇H₅O₃NH₄+CH₃OHH⁺C₈H₈O₃+NH₄⁺+H₂O\text{C₇H₅O₃NH₄} + \text{CH₃OH} \xrightarrow{\text{H⁺}} \text{C₈H₈O₃} + \text{NH₄⁺} + \text{H₂O}

Methyl salicylate (C₈H₈O₃) is produced, though yields are lower compared to sodium salicylate due to NH₄⁺’s weaker leaving-group ability .

Comparative Esterification Efficiency :

SubstrateYield (%)
Sodium salicylate85
Ammonium salicylate62

Key Challenges & Research Gaps

  • Limited direct studies : Most data derive from sodium salicylate or salicylic acid .

  • Thermal stability : Decomposition pathways require further validation via DSC/TGA .

  • Biological relevance : Interactions with biomolecules (e.g., proteins) remain unexplored .

Scientific Research Applications

Salicylic acid (monoammonium) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its role in plant defense mechanisms and signaling pathways.

    Medicine: Investigated for its anti-inflammatory and analgesic properties, as well as its potential use in treating skin conditions like acne and psoriasis.

    Industry: Used in the formulation of cosmetics and pharmaceuticals, particularly in products designed for exfoliation and acne treatment.

Mechanism of Action

Salicylic acid (monoammonium) exerts its effects primarily through its ability to modulate enzymatic activity. It inhibits the enzyme cyclooxygenase (COX), which is involved in the production of pro-inflammatory prostaglandins. This inhibition leads to reduced inflammation and pain. Additionally, salicylic acid promotes the shedding of dead skin cells, which helps to unclog pores and prevent acne.

Comparison with Similar Compounds

Structural and Solubility Differences

  • Benzoic Acid: Lacks the ortho-hydroxyl group present in salicylic acid, resulting in lower polarity. Benzoic acid is 1.5–2 times more soluble than salicylic acid in ethanol-water mixtures at 298.15 K due to reduced hydrogen-bonding capacity .
  • Salicylic Acid (Monoammonium): The ammonium salt’s solubility in water (100 g/100 mL) far exceeds that of benzoic acid (1.7 g/100 mL) due to ionic dissociation .

Hydroxybenzoic Acid Isomers

2,4-Dihydroxybenzoic Acid

  • Structural Similarity : Shares the ortho-hydroxyl group with salicylic acid but has an additional para-hydroxyl group. FT-IR and NMR studies show that 2,4-dihydroxy derivatives exhibit spectral characteristics closer to salicylic acid than 2,5-dihydroxy isomers .
  • Hydrogen Bonding: Both salicylic acid and 2,4-dihydroxybenzoic acid form intramolecular hydrogen bonds, but the latter’s additional hydroxyl group reduces hydrophobicity (lower octanol-water partition coefficient) .

2,6-Dihydroxybenzoic Acid

  • Hydrogen Bonding: Forms only one intramolecular hydrogen bond, similar to salicylic acid. However, its entropy of transfer from water to octanol is 30% lower, indicating weaker interactions with hydrophobic phases .

Methyl Salicylate and Sulfosalicylic Acid

Methyl Salicylate

  • Acidity : The esterification of salicylic acid’s carboxylic group increases its pKa to ~9.6 (vs. salicylic acid’s pKa of 2.97), making it less acidic .

Sulfosalicylic Acid

  • Applications : Widely used in protein precipitation and catalysis due to its sulfonic acid group, which enhances acidity (pKa < 1) and chelating capacity .

Metal Complexes

  • Copper (II) Salicylate Complexes: Exhibit superoxide dismutase (SOD)-like activity, inhibiting tumor cell growth via apoptosis induction. Salicylic acid (monoammonium) lacks this metal-chelating capability .

Antioxidant Derivatives

Data Tables

Table 1: Physical and Chemical Properties

Compound Solubility in Water (g/100 mL) pKa logP (Octanol-Water)
Salicylic acid (monoammonium) 100.0 3.24* -0.5†
Salicylic acid 0.2 (25°C) 2.97 2.26
Benzoic acid 1.7 (25°C) 4.20 1.87
2,4-Dihydroxybenzoic acid 7.5 (25°C) 2.97 1.50

*Measured for salicylic acid in hydrogel matrix ; †Estimated based on ionic character.

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